4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-methoxyphenol
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Overview
Description
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE is a complex organic compound that combines the structural features of both 4-hydroxy-3-methoxybenzaldehyde and 1-(5-chloro-2-nitrophenyl)hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-(5-chloro-2-nitrophenyl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. It may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-3-METHOXYBENZALDEHYDE PHENYLHYDRAZONE
- 4-HYDROXY-3-METHOXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE
- 4-HYDROXY-3-METHOXYBENZALDEHYDE N-PHENYLSEMICARBAZONE
Uniqueness
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE is unique due to the presence of both a chloro and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H12ClN3O4 |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
4-[(E)-[(5-chloro-2-nitrophenyl)hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H12ClN3O4/c1-22-14-6-9(2-5-13(14)19)8-16-17-11-7-10(15)3-4-12(11)18(20)21/h2-8,17,19H,1H3/b16-8+ |
InChI Key |
RBGKKOPJSLHUOO-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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